Fluorinated Biaryl Aldehyde Derivatives: A Synthetic and Strategic Guide
Fluorinated Biaryl Aldehyde Derivatives: A Synthetic and Strategic Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The fluorinated biaryl aldehyde motif represents a cornerstone in modern medicinal chemistry and materials science. The strategic incorporation of fluorine into the biaryl scaffold imparts a unique set of physicochemical properties, profoundly influencing metabolic stability, lipophilicity, binding affinity, and molecular conformation.[1][2][3] The aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration, making this class of compounds highly valuable as key intermediates and core structural elements in drug discovery and the development of advanced materials. This guide provides an in-depth exploration of the synthesis, properties, and applications of fluorinated biaryl aldehyde derivatives. We will dissect the causality behind common synthetic strategies, offer detailed experimental protocols, and present a framework for leveraging the "fluorine effect" to accelerate research and development programs.
Part 1: The Strategic Value of Fluorine in Biaryl Scaffolds
The prevalence of fluorine in pharmaceuticals is a testament to its transformative impact on molecular properties.[3][4] Approximately 20% of all modern drugs contain at least one fluorine atom, a figure that rises in many top-selling categories.[5] When incorporated into the privileged biaryl structure, fluorine's effects are amplified, offering a powerful tool for molecular design.
Pillar 1: Modulating Metabolic Stability The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[6][7] This inherent strength is the primary reason for fluorine's ability to enhance metabolic stability. By replacing a metabolically labile C-H bond at a site susceptible to oxidation by cytochrome P450 (CYP) enzymes, a C-F bond can effectively "block" this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[2][6][8][9]
Pillar 2: Fine-Tuning Physicochemical Properties Fluorine's high electronegativity and small van der Waals radius allow it to exert powerful electronic effects without introducing significant steric bulk.[6][7] These effects are critical for optimizing a molecule's drug-like properties:
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Lipophilicity (LogP): A single fluorine substitution often increases lipophilicity, which can enhance membrane permeability and cell penetration.[1][2][4] However, the effect is complex; polyfluorination or the introduction of a trifluoromethyl (-CF₃) group can sometimes decrease lipophilicity.[6] This allows for precise tuning to achieve the optimal balance for absorption and distribution.
-
Acidity and Basicity (pKa): As a strong electron-withdrawing group, fluorine can lower the pKa of nearby basic groups (e.g., amines), making them less ionized at physiological pH.[6][7] This can improve oral absorption and cell permeability.
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Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including dipole-dipole interactions and weak hydrogen bonds.[2] Its electronic influence can also alter the polarity of adjacent functional groups, enhancing their interactions with a binding pocket.[9]
Pillar 3: Controlling Molecular Conformation The highly polarized C-F bond can influence molecular shape through stereoelectronic effects, such as dipole-dipole interactions and hyperconjugation.[10] In biaryl systems, fluorine substitution can alter the torsional angle between the two aryl rings, effectively locking the molecule into a more biologically active conformation.[1][7]
The diagram below illustrates the cascading effects of introducing fluorine into a lead compound, a central logic in modern medicinal chemistry.
Caption: Logical flow of fluorine's impact on drug properties.
Part 2: Synthetic Strategies for Fluorinated Biaryl Aldehydes
The synthesis of this molecular class presents two primary challenges: the construction of the C(sp²)-C(sp²) biaryl bond and the introduction of the aldehyde functionality. The chosen strategy often depends on the availability of starting materials and the desired substitution pattern.
Constructing the Fluorinated Biaryl Core
Transition metal-catalyzed cross-coupling reactions are the workhorse methodologies for biaryl synthesis.[11] The choice of reaction is critical and depends on factors like functional group tolerance, substrate availability, and the electronic nature of the coupling partners.
Suzuki-Miyaura Coupling This is arguably the most widely used method due to the operational simplicity and the general stability and low toxicity of the boronic acid or ester reagents.[2][12][13]
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Mechanism: The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Key steps include oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid derivative, and reductive elimination to form the biaryl product.[2]
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Expert Insight: The choice of base (e.g., K₂CO₃, Cs₂CO₃) and ligand is crucial, especially for challenging couplings involving electron-deficient or sterically hindered fluorinated arenes.[14] Phosphine ligands like SPhos or XPhos are often effective for these transformations. The presence of ortho-fluorine atoms can sometimes impede the reaction, requiring more forcing conditions or specialized catalysts.[15]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Stille Coupling The Stille reaction couples an organostannane (tin) reagent with an aryl halide or triflate.[16]
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Advantages: Organostannanes are often stable and tolerant of a wide array of functional groups. The reaction conditions are generally neutral or mild.[17]
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Causality: This method is particularly useful when one of the coupling partners is sensitive to the basic conditions of the Suzuki reaction. However, the primary drawback is the toxicity of the tin reagents and byproducts, which can complicate purification, especially in a pharmaceutical context.[16][18]
Negishi Coupling This reaction utilizes an organozinc reagent, which offers higher reactivity compared to boronic acids or stannanes.[19]
-
Advantages: The high nucleophilicity of organozinc reagents allows for the coupling of less reactive aryl chlorides and can often proceed at lower temperatures.[20]
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Considerations: Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques. Their preparation can sometimes be challenging depending on the desired substitution.[21]
Table 1: Comparison of Key Cross-Coupling Reactions for Biaryl Synthesis
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Boronic Acid / Ester | Organostannane (Tin) | Organozinc |
| Key Advantages | Stable, non-toxic reagents; vast commercial availability; well-understood.[2][13] | High functional group tolerance; neutral reaction conditions.[16][17] | High reactivity; couples aryl chlorides; often lower temperatures.[19][20] |
| Key Disadvantages | Requires basic conditions; potential for protodeboronation.[2] | High toxicity of tin reagents and byproducts; purification challenges.[18] | Moisture/air sensitive reagents; requires inert techniques.[21] |
| Catalyst System | Pd(0) or Pd(II) precatalyst with phosphine ligands.[12] | Pd(0) with phosphine ligands; Cu(I) co-catalyst sometimes used.[17] | Ni or Pd catalysts.[19][20] |
Introduction of the Aldehyde Functionality
The aldehyde can be introduced either before or after the biaryl coupling. The choice is a critical strategic decision.
Strategy A: Post-Coupling Formylation In this approach, the fluorinated biaryl core is first synthesized and then the aldehyde group is installed.
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Methods:
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Vilsmeier-Haack Reaction: Uses phosphorus oxychloride (POCl₃) and a formamide (e.g., DMF) to formylate electron-rich aromatic rings.
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Ortho-lithiation followed by quenching: A powerful method for directed formylation. A directing group (e.g., methoxy, amide) guides a strong base (e.g., n-BuLi) to deprotonate the ortho-position, which is then quenched with an electrophilic formylating agent like DMF.
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Gattermann-Koch/Rieche Formylation: Friedel-Crafts type reactions using carbon monoxide or dichloromethyl methyl ether, respectively, with a Lewis acid catalyst.[22]
-
-
Expert Insight: This strategy is advantageous when the desired formylated boronic acid or halide is not commercially available. However, a major challenge is controlling regioselectivity. If multiple positions on the biaryl are activated, a mixture of isomers can be formed, complicating purification.
Strategy B: Coupling of a Pre-functionalized Aryl Partner This is often the more convergent and regioselective approach. One of the coupling partners (e.g., the aryl boronic acid or the aryl halide) already contains the aldehyde group, often in a protected form like an acetal.
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Advantages: This method guarantees the position of the aldehyde group, avoiding regioselectivity issues.
-
Causality: The aldehyde must be protected (e.g., as a dimethyl or diethyl acetal) to prevent it from interfering with the organometallic reagents used in the cross-coupling reaction, particularly the highly nucleophilic organolithium or Grignard reagents often used to prepare the organometallic coupling partner. The protecting group is then removed in a final acidic workup step.
Caption: Decision workflow for synthesizing fluorinated biaryl aldehydes.
Part 3: Applications in Drug Discovery
The fluorinated biaryl aldehyde scaffold is a key intermediate in the synthesis of numerous biologically active molecules. The aldehyde can be readily converted into a wide range of functional groups, including amines (via reductive amination), carboxylic acids (via oxidation), and various heterocycles.
Case Study: Kinase Inhibitors In oncology, many kinase inhibitors feature biaryl cores to occupy adjacent hydrophobic pockets in the ATP binding site. Fluorination is used to enhance metabolic stability and improve cell permeability. For example, in the development of BRAF kinase inhibitors like Dabrafenib, extensive fluorination of a pendant aryl ring was crucial for improving the metabolic profile of the lead compound.[8][23] While Dabrafenib itself is not an aldehyde, its precursors and related analogues often utilize biaryl aldehydes for library synthesis and SAR exploration.
Case Study: Antiviral and Anti-inflammatory Agents The biaryl motif is also common in antiviral and anti-inflammatory drugs. The introduction of fluorine can enhance binding to target proteins and improve pharmacokinetics.[1] For instance, the anti-inflammatory drug celecoxib contains a trifluoromethyl group on a pyrazole ring attached to a biaryl system, highlighting the synergy of fluorination and heterocyclic chemistry in drug design.
Table 2: Representative Biological Activities of Fluorinated Biaryl Derivatives
| Compound Class | Therapeutic Area | Role of Fluorine | Representative Examples (Illustrative) |
| Pyridinyl-triazines | Oncology | Enhanced antiproliferative activity.[24] | 2-(pyridine-3-yl)-7-(4-trifluoromethylphenyl)-dihydrotriazin-5-amine |
| Combretastatin Analogues | Oncology | Affects tubulin polymerization and cytotoxicity.[25] | cis/trans-fluorinated stilbene derivatives |
| Camptothecin Derivatives | Oncology | Enhances cytotoxicity and metabolic stability.[14] | FL118 derivatives with fluoroaryl substitutions |
| Bichalcophenes | Antimicrobial/Anticancer | Increases lipophilicity and biological availability.[26] | Fluoroaryl-substituted bifuran and bithiophene compounds |
Part 4: Experimental Protocols
The following protocols are generalized and should be adapted based on the specific substrates used. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of a Fluorinated Biaryl via Suzuki-Miyaura Coupling
This protocol describes a typical procedure for coupling a fluorinated aryl bromide with an arylboronic acid.
Materials:
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Fluorinated Aryl Bromide (1.0 eq)
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Arylboronic Acid (1.2 eq)
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Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
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1,4-Dioxane (solvent)
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Water (co-solvent)
Procedure:
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Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the fluorinated aryl bromide (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (3.0 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
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Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The solution should be sparged with the inert gas for 15-20 minutes to ensure all oxygen is removed.
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Causality: Oxygen can oxidize the Pd(0) active catalyst and the phosphine ligand, deactivating the catalytic system. Degassing is a critical, self-validating step.
-
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
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Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
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Extraction: Extract the aqueous layer twice more with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
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Characterization: Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Ortho-Formylation of a Fluorinated Biaryl Ether
This protocol details a directed ortho-lithiation/formylation procedure.
Materials:
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Fluorinated Biaryl Ether (e.g., 2-(4-fluorophenoxy)anisole) (1.0 eq)
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n-Butyllithium (n-BuLi) (2.5 M in hexanes) (1.1 eq)
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Anhydrous Tetrahydrofuran (THF), inhibitor-free
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N,N-Dimethylformamide (DMF), anhydrous (3.0 eq)
Procedure:
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Reaction Setup: To an oven-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the fluorinated biaryl ether (1.0 eq).
-
Dissolution & Cooling: Dissolve the substrate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
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Causality: The low temperature is essential to control the reactivity of the highly basic n-BuLi, prevent side reactions, and ensure kinetic control of the deprotonation at the desired ortho position.
-
-
Lithiation: Add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
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Quenching: Add anhydrous DMF (3.0 eq) dropwise to the reaction mixture. The solution may change color.
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Warming: After stirring for an additional hour at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature over 2 hours.
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Quenching & Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction: Extract the mixture three times with diethyl ether or ethyl acetate.
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Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
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Characterization: Confirm the structure and purity of the resulting aldehyde using appropriate spectroscopic methods (NMR, IR, HRMS).
Conclusion and Future Outlook
Fluorinated biaryl aldehyde derivatives are more than just synthetic intermediates; they are enabling scaffolds that empower chemists to address fundamental challenges in drug discovery and materials science. The strategic application of fluorine provides a robust method for enhancing metabolic stability, modulating physicochemical properties, and improving biological activity. Mastery of modern cross-coupling and formylation techniques is essential for the efficient construction of these valuable molecules.
Future developments will likely focus on more efficient and sustainable synthetic methods, including late-stage C-H activation and fluorination, which allow for the direct modification of complex molecules. Furthermore, the development of novel catalytic systems that can tolerate an even broader range of functional groups under milder conditions will continue to expand the synthetic toolbox and accelerate the discovery of next-generation therapeutics and materials built upon this critical molecular framework.
References
- Fluorine in drug discovery: Role, design and case studies. European Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-yYJ5pAipSJeS3XA7Lo6zTcKN3sZDcFmUvS29kNBSVzXFzDk-XrXALwkVfaaZ3BD5K2lUMtEykq7aJC_BOcWWWklcguZvNkgVsdPTNsXBE4UnBY27hjP3koIgPMT5tg2iQ9qCnKuRsPU5oNNi99bsBvXA1UsbjYahxpp0EIQkt8z1ZvcBH_tp]
- Application Notes and Protocols: 2,3,4,6-Tetrafluorophenylboronic Acid in the Synthesis of Fluorinated Biaryls. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKKCxa0bydqb-qg1NLOVLc6H-hYNf39vZBgyJzBBYpVgNoqdwqphcA8P8elwHDXSAre6W6nB565Upkg9q3FEU5zyw2sugyQ85k0nzOofn3qaF62UEEjU0nPFNlK9sfR2BkzpcK0dSBDaYL-VUxdfT9rnwbRQtNVWBtYSM80-fyqRb0noYpF9DuqQOi22K8AoAzd7RFlB0wI6FUZdErcrSkH0kvXwnsa1ngQT6NERz4C0C3LvKBG0EYEMpDdj1-BX-w2F8zbtCButzMSA==]
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9892224/]
- Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [URL: https://www.apolloscientific.co.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10101166/]
- How Is Fluorine Used in the Medical Field?. Inhance Technologies. [URL: https://www.inhancetechnologies.com/blog/how-is-fluorine-used-in-the-medical-field]
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem. [URL: https://www.aifchem.com/blog/fluorine-in-pharmaceuticals-key-properties-drug-development.html]
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65f04b207ac97d51195b6540]
- Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc04924k]
- Metabolism and Toxicity of Fluorine Compounds. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7854291/]
- The role of fluorine in medicinal chemistry. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756360802479294]
- Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5c00099]
- Selective synthesis of fluorinated biaryls by [MCl 2 (PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling | Request PDF. ResearchGate. [URL: https://www.researchgate.
- Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4968532/]
- Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C-C/biaryls.shtm]
- Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. ResearchGate. [URL: https://www.researchgate.net/publication/232924151_Synthesis_of_perfluorinated_biaryls_by_reaction_of_perfluoroarylzinc_compounds_with_perfluoroarenes]
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [URL: https://www.mdpi.com/2073-4344/7/3/70]
- WO2024211834A1 - Biaryl derivatives and related uses. Google Patents. [URL: https://patents.google.
- Evaluation of the biological activity of novel monocationic fluoroaryl. DDDT. [URL: https://www.dovepress.com/evaluation-of-the-biological-activity-of-novel-monocationic-fluoroar-peer-reviewed-fulltext-article-DDDT]
- The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/6/55]
- Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jo971295p]
- Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/fluoro/fluoroketones.shtm]
- Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. [URL: https://www.researchgate.net/publication/339456220_Preparation_of_fluorinated_biphenyl_via_Suzuki-Miyaura_cross_coupling_reaction]
- 4 - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/orgsyn/prep.asp?prep=v71p0097]
- Synthesis of fluorenes and their related compounds from biaryls and Meldrum's acid derivatives. Kyushu University Pure Portal Site. [URL: https://pure.kyushu-u.ac.
- Synthesis of fluorenes and their related compounds from biaryls and Meldrum's acid derivatives. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2022/cc/d1cc06212c]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/10.1139/cjc-2021-0268]
- Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11612450/]
- Stille reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Stille_reaction]
-
Synthesis and biological activity of fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1][2][3]triazolo[1,5-a][1][4][8]triazin-5-amines[1]. Monash University. [URL: https://research.monash.edu/en/publications/synthesis-and-biological-activity-of-fluorinated-7-aryl-2-pyridy]
- US6297405B1 - Fluorinated and chlorinated benzaldehydes. Google Patents. [URL: https://patents.google.
- Synthesis and biological activity of some fluorinated arylhydrazotriazoles. SpringerLink. [URL: https://link.springer.com/article/10.1007/s12039-010-0036-7]
- Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/cc/d1cc04924k]
- Synthesis and biological activity of fluorinated combretastatin analogues. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18464971/]
- EP0426815B1 - Fluorinated biphenyl derivatives. Google Patents. [URL: https://patents.google.
- Loss of fluorine during crosslinking by the biarylitide P450Blt proceeds due to restricted peptide orientation. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/cc/c8cc04860g]
- Novel process for producing fluoroaryl compound and derivative thereof. Google Patents. [URL: https://patents.google.
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00220]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inhancetechnologies.com [inhancetechnologies.com]
- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. BJOC - The C–F bond as a conformational tool in organic and biological chemistry [beilstein-journals.org]
- 11. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]
- 23. chemrxiv.org [chemrxiv.org]
- 24. research.monash.edu [research.monash.edu]
- 25. Synthesis and biological activity of fluorinated combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. dovepress.com [dovepress.com]
